4-Benzyloxy-2-methoxyphenylboronic acid
CAS No.: 211495-28-2
Cat. No.: VC2051397
Molecular Formula: C14H15BO4
Molecular Weight: 258.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 211495-28-2 |
|---|---|
| Molecular Formula | C14H15BO4 |
| Molecular Weight | 258.08 g/mol |
| IUPAC Name | (2-methoxy-4-phenylmethoxyphenyl)boronic acid |
| Standard InChI | InChI=1S/C14H15BO4/c1-18-14-9-12(7-8-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 |
| Standard InChI Key | OCRDUFMMMZJZQV-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC)(O)O |
Introduction
4-Benzyloxy-2-methoxyphenylboronic acid is an organic compound with the molecular formula C14H15BO4. It is a derivative of boronic acid, featuring a boron atom bonded to a phenyl ring that is substituted with benzyloxy and methoxy groups. This compound is particularly significant in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds .
Synthesis
The synthesis of 4-benzyloxy-2-methoxyphenylboronic acid typically involves the reaction of 4-benzyloxy-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. This reaction is carried out under an inert atmosphere to prevent oxidation.
Suzuki-Miyaura Cross-Coupling Reactions
4-Benzyloxy-2-methoxyphenylboronic acid is primarily used in Suzuki-Miyaura cross-coupling reactions. These reactions involve the compound interacting with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. Common reagents and conditions include palladium-based catalysts, potassium carbonate or sodium hydroxide as bases, and tetrahydrofuran (THF) or dimethylformamide (DMF) as solvents.
Reaction Conditions
-
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
-
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Temperature: Typically between 50-100°C.
Enzyme Inhibition
Boronic acids, including 4-benzyloxy-2-methoxyphenylboronic acid, are known to form reversible covalent bonds with diols, making them effective enzyme inhibitors. This compound has shown potential in inhibiting proteases and glycosidases, which are crucial in metabolic pathways.
Cell Signaling Modulation
The compound may influence cell signaling pathways and gene expression, impacting cellular metabolism and potentially leading to altered metabolite levels.
Comparison with Similar Compounds
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 4-Benzyloxy-2-methoxyphenylboronic acid | C14H15BO4 | Benzyloxy substituent provides additional steric and electronic effects |
| 4-Methoxyphenylboronic acid | C7H9BO3 | Lacks benzyloxy group, simpler structure |
| 2-Methoxyphenylboronic acid | C7H9BO3 | Only methoxy substitution, different reactivity profile |
| 4-Fluoro-2-methoxyphenylboronic acid | C7H8BFO3 | Fluorine substitution affects reactivity and selectivity |
Chemistry and Biology
4-Benzyloxy-2-methoxyphenylboronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. It is also employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine and Industry
This compound is investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment. Additionally, it is utilized in the production of advanced materials, including polymers and electronic components.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume